L-Arginyl-L-valyl-L-α-aspartyl-L-prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-lysyl-L-leucyl-L-leuc L-Arginyl-L-valyl-L-α-aspartyl-L-prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-lysyl-L-leucyl-L-leuc
Brand Name: Vulcanchem
CAS No.: 1193362-76-3
VCID: VC0110039
InChI: InChI=1S/C65H105N19O17/c1-33(2)24-41(55(91)76-42(25-34(3)4)56(92)81-47(31-85)59(95)80-46(64(100)101)27-38-30-71-32-73-38)75-54(90)40(19-12-13-21-66)74-57(93)43(26-37-16-10-9-11-17-37)77-58(94)44(28-49(68)86)78-61(97)52(36(7)8)83-60(96)48-20-15-23-84(48)63(99)45(29-50(87)88)79-62(98)51(35(5)6)82-53(89)39(67)18-14-22-72-65(69)70/h9-11,16-17,30,32-36,39-48,51-52,85H,12-15,18-29,31,66-67H2,1-8H3,(H2,68,86)(H,71,73)(H,74,93)(H,75,90)(H,76,91)(H,77,94)(H,78,97)(H,79,98)(H,80,95)(H,81,92)(H,82,89)(H,83,96)(H,87,88)(H,100,101)(H4,69,70,72)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Molecular Formula: C65H105N19O17
Molecular Weight: 1424.671

L-Arginyl-L-valyl-L-α-aspartyl-L-prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-lysyl-L-leucyl-L-leuc

CAS No.: 1193362-76-3

Reference Standards

VCID: VC0110039

Molecular Formula: C65H105N19O17

Molecular Weight: 1424.671

L-Arginyl-L-valyl-L-α-aspartyl-L-prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-lysyl-L-leucyl-L-leuc - 1193362-76-3

CAS No. 1193362-76-3
Product Name L-Arginyl-L-valyl-L-α-aspartyl-L-prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-lysyl-L-leucyl-L-leuc
Molecular Formula C65H105N19O17
Molecular Weight 1424.671
IUPAC Name (3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C65H105N19O17/c1-33(2)24-41(55(91)76-42(25-34(3)4)56(92)81-47(31-85)59(95)80-46(64(100)101)27-38-30-71-32-73-38)75-54(90)40(19-12-13-21-66)74-57(93)43(26-37-16-10-9-11-17-37)77-58(94)44(28-49(68)86)78-61(97)52(36(7)8)83-60(96)48-20-15-23-84(48)63(99)45(29-50(87)88)79-62(98)51(35(5)6)82-53(89)39(67)18-14-22-72-65(69)70/h9-11,16-17,30,32-36,39-48,51-52,85H,12-15,18-29,31,66-67H2,1-8H3,(H2,68,86)(H,71,73)(H,74,93)(H,75,90)(H,76,91)(H,77,94)(H,78,97)(H,79,98)(H,80,95)(H,81,92)(H,82,89)(H,83,96)(H,87,88)(H,100,101)(H4,69,70,72)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1
Standard InChIKey CSDQEWILNKOWRN-WSDCEOHFSA-N
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Synonyms RVD-Hpα
PubChem Compound 90488874
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator